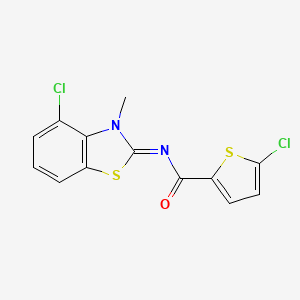![molecular formula C12H14F3NO B2581736 Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-94-0](/img/structure/B2581736.png)
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl compounds typically involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can give various substituted aryl cyclopropanes .Molecular Structure Analysis
A cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide produces cyclopropyl arenes in very good yields . The cross-coupling of other alkyl, cycloalkyl, and aryl Grignard reagents with aryl bromides under the same conditions gives the corresponding substituted arenes in good yields .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)propionitrile, a related compound, is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . These properties may be similar in Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is used in synthesizing spirooxindoles via a [3 + 2]-cycloaddition reaction. This process involves the generation of azomethine ylides and has potential in anticancer activity studies (Filatov et al., 2017).
- Cyclopropanation and C-H Insertion Reactions : This compound is relevant in metal carbenoid reactions, including cyclopropanation and C-H insertion, highlighting its significance in creating complex organic structures (Archambeau et al., 2015).
- N-Cyclopropylation of Cyclic Amides and Azoles : It's used in direct cyclopropyl transfer reactions, particularly in the preparation of N-cyclopropyl indoles and other nitrogenated compounds significant in pharmaceuticals (Gagnon et al., 2007).
Applications in Medicinal Chemistry
- Photoredox-catalyzed Oxo-amination of Aryl Cyclopropanes : Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is involved in the construction of β-amino ketone derivatives, a process important for medicinal chemistry applications (Ge et al., 2019).
- Cytochrome P450-catalyzed Oxidation : This compound undergoes oxidation, leading to various metabolic products. Understanding this process is crucial for its potential therapeutic applications (Cerny & Hanzlik, 2006).
Advanced Organic Synthesis Techniques
- Enantioselective Cyclopropanation : It's used in enantioselective cyclopropanation of enals, showcasing its role in the synthesis of complex, chiral organic molecules (Meazza et al., 2016).
- Copper-Catalyzed Chan-Lam Cyclopropylation : The compound is instrumental in Chan-Lam cyclopropylation, leading to cyclopropyl aryl ethers and amine derivatives, important in synthesizing medicinal molecules (Derosa et al., 2018).
Future Directions
properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-3-1-2-9(6-11)7-16-10-4-5-10/h1-3,6,10,16H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRQQQGMZVHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

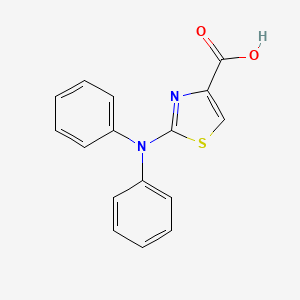
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)
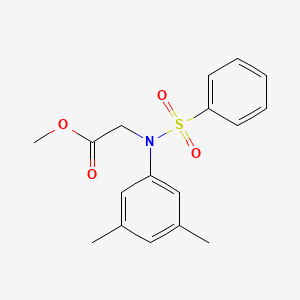
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
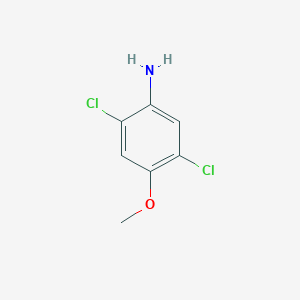
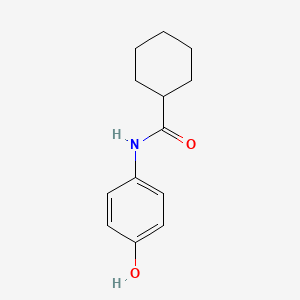
![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)
![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

